

Comparative NMR Analysis: 2-Iodo-5-methylaniline and Structural Analogs

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Compound of Interest

Compound Name: **2-Iodo-5-methylaniline**

Cat. No.: **B084972**

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A detailed spectroscopic comparison of **2-iodo-5-methylaniline** with related aniline derivatives, providing valuable data for researchers in synthetic chemistry and drug discovery.

This guide presents a comprehensive analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **2-iodo-5-methylaniline**. For contextual understanding and to aid in spectral interpretation, a comparative analysis with structurally related aniline derivatives is included. This information is crucial for scientists engaged in the synthesis and characterization of novel organic molecules, particularly in the fields of medicinal chemistry and materials science, where precise structural confirmation is paramount.

^1H and ^{13}C NMR Spectral Data

The following tables summarize the experimental ^1H and ^{13}C NMR data for **2-iodo-5-methylaniline** and its analogs. All spectra were recorded in deuterated chloroform (CDCl_3), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ^1H NMR Data

Compound	δ (ppm)	Multiplicity	J (Hz)	Integration	Assignment
2-Iodo-5-methylaniline	7.50	d	8.0	1H	Ar-H
6.59	d	2.0	1H	Ar-H	
6.33	d	8.0	1H	Ar-H	
2-Iodo-3-methylaniline[1]	7.01	t	7.6	1H	Ar-H
6.64	d	7.2	1H	Ar-H	
6.58	d	8.0	1H	Ar-H	
2.42	s	-	3H	-CH3	
2-Iodo-5-methoxyaniline e[1]	7.48	d	8.8	1H	Ar-H
6.42	dd	8.8, 2.8	1H	Ar-H	
6.32	d	2.8	1H	Ar-H	
4.07	s	-	2H	-NH2	
3.74	s	-	3H	-OCH3	
5-Bromo-2-iodoaniline[1]	7.46	d	8.4	1H	Ar-H
6.88	d	2.4	1H	Ar-H	
6.60	dd	8.4, 2.4	1H	Ar-H	
4.14	s	-	2H	-NH2	

Table 2: ^{13}C NMR Data

Compound	δ (ppm)
2-Iodo-5-methylaniline	Data not available in the searched sources
2-Iodo-3-methylaniline[1]	147.2, 142.6, 128.6, 119.7, 112.0, 91.7, 29.4
2-Iodo-5-methoxyaniline[1]	161.2, 147.7, 139.3, 106.7, 100.6, 73.6, 55.4
5-Bromo-2-iodoaniline[1]	148.1, 140.1, 123.2, 123.0, 117.2, 82.0

Experimental Protocols

The NMR spectra referenced in this guide were obtained using the following general procedures:

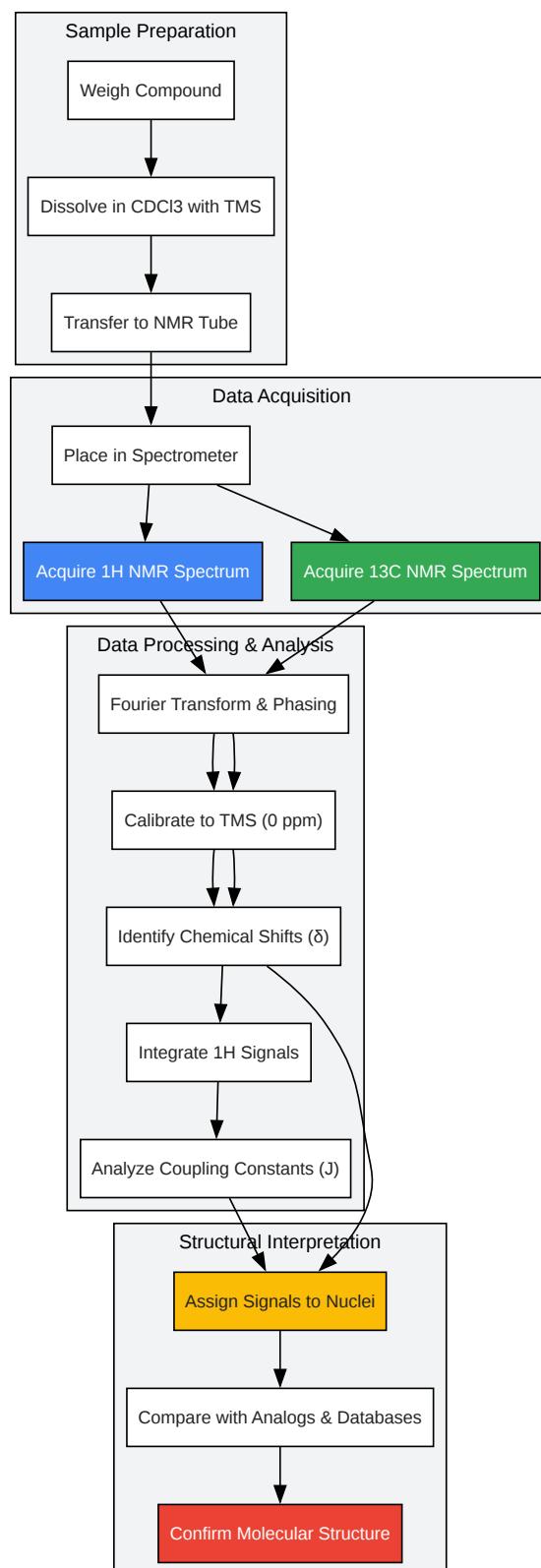
Sample Preparation: A sample of the compound (typically 5-10 mg) was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

^1H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. A standard pulse sequence was used with a spectral width of approximately 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A sufficient number of scans were acquired to ensure a good signal-to-noise ratio.

^{13}C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence was employed with a spectral width of around 240 ppm. A relaxation delay of 2 seconds and an acquisition time of 1 second were typically used.

NMR Analysis Workflow

The logical flow from sample preparation to the final spectral analysis is illustrated in the following diagram.

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References

- 1. rsc.org [rsc.org]
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